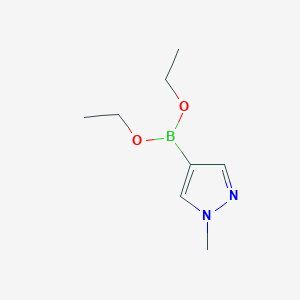
2-ethylhexyl 4-methylbenzene-1-sulfonate
Descripción general
Descripción
2-ethylhexyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C15H24O3S and a molecular weight of 284.4 g/mol. It is a tosylate ester derived from 2-ethylhexanol and p-toluenesulfonyl chloride. Tosylates are commonly used in organic synthesis due to their excellent leaving group properties, which facilitate various chemical reactions .
Métodos De Preparación
2-ethylhexyl 4-methylbenzene-1-sulfonate can be synthesized through the esterification of 2-ethylhexanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine . The reaction is typically carried out at low temperatures to control the reaction rate and prevent side reactions. The general reaction scheme is as follows:
2-Ethylhexanol+p-Toluenesulfonyl chloride→2-Ethylhexyl tosylate+Hydrochloric acid
In industrial settings, the synthesis may involve larger scale reactions with optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-ethylhexyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, primarily due to the presence of the tosylate group, which is a good leaving group . Some common reactions include:
Nucleophilic Substitution Reactions: The tosylate group can be displaced by nucleophiles such as halides, cyanides, and alkoxides, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, 2-ethylhexyl tosylate can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents.
Aplicaciones Científicas De Investigación
2-ethylhexyl 4-methylbenzene-1-sulfonate is used in various scientific research applications, including:
Polymer Chemistry: It serves as an initiator for the living cationic ring-opening polymerization of 2-oxazolines, resulting in well-defined star-shaped polymers.
Organic Synthesis: The compound is used as an intermediate in the synthesis of other organic molecules due to its reactivity and stability.
Material Science: It is employed in the development of advanced materials with specific properties, such as drug delivery systems and adaptive materials.
Mecanismo De Acción
The mechanism of action of 2-ethylhexyl 4-methylbenzene-1-sulfonate primarily involves its role as a leaving group in chemical reactions . The tosylate group, being a good leaving group, facilitates the formation of carbocations or other reactive intermediates, which then undergo further reactions. This property makes it valuable in various synthetic processes .
Comparación Con Compuestos Similares
2-ethylhexyl 4-methylbenzene-1-sulfonate can be compared with other tosylate esters, such as methyl tosylate and ethyl tosylate. While all these compounds share the tosylate group, this compound is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and applications . Similar compounds include:
- Methyl tosylate
- Ethyl tosylate
- Butyl tosylate
These compounds differ in their alkyl groups, which can affect their physical and chemical properties .
Propiedades
Fórmula molecular |
C15H24O3S |
|---|---|
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
2-ethylhexyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H24O3S/c1-4-6-7-14(5-2)12-18-19(16,17)15-10-8-13(3)9-11-15/h8-11,14H,4-7,12H2,1-3H3 |
Clave InChI |
KYWZDAWYRTUKGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-androsta-5,15-dien-17-one](/img/structure/B8467276.png)




methanone](/img/structure/B8467333.png)

![2, 4-Dichloro-6-cyclohexylmethoxy-[1,3,5]triazine](/img/structure/B8467344.png)


![2,3-Dihydro-4lambda~4~-naphtho[2,1-b]thiopyran-4(1H)-one](/img/structure/B8467360.png)

